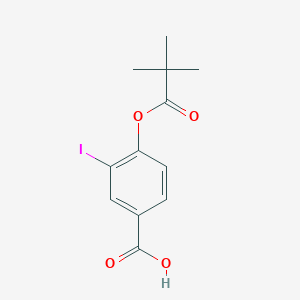

3-Iodo-4-(pivaloyloxy)benzoic acid

Description

3-Iodo-4-(pivaloyloxy)benzoic acid is a halogenated benzoic acid derivative featuring an iodine substituent at the 3-position and a pivaloyloxy (2,2-dimethylpropanoyloxy) ester group at the 4-position. This compound is structurally distinct due to the combination of a heavy halogen (iodine) and a bulky tertiary alkyl ester, which significantly influences its physicochemical properties. The iodine atom enhances X-ray contrast in analytical techniques, while the pivaloyloxy group may improve lipophilicity and stability, making it relevant in organic synthesis and materials science.

Properties

CAS No. |

1131614-76-0 |

|---|---|

Molecular Formula |

C12H13IO4 |

Molecular Weight |

348.13 g/mol |

IUPAC Name |

4-(2,2-dimethylpropanoyloxy)-3-iodobenzoic acid |

InChI |

InChI=1S/C12H13IO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

ASTPVDODZJLOLA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)I |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following iodinated benzoic acid derivatives are structurally and functionally comparable:

Key Observations :

Physicochemical Properties

- Acidity : The pKa of benzoic acid derivatives is influenced by substituents. For example, 3-iodo-4-(2-methoxyacetamido)benzoic acid has a predicted pKa of 3.92 , slightly lower than unsubstituted benzoic acid (pKa ~4.2), due to electron-withdrawing effects of iodine and ester groups. The pivaloyloxy group in 3-iodo-4-(pivaloyloxy)benzoic acid likely further lowers acidity.

- Solubility and Diffusivity : Bulky substituents like pivaloyloxy reduce aqueous solubility but enhance organic-phase partitioning. In emulsion liquid membrane extraction, benzoic acid derivatives with higher distribution coefficients (e.g., m = 15.2 for benzoic acid vs. 0.8 for acetic acid) are extracted faster . The pivaloyloxy group may increase the distribution coefficient, though its steric bulk could reduce effective diffusivity compared to smaller esters.

Functional Performance

- Extraction Efficiency: Benzoic acid derivatives are extracted rapidly (>98% in <5 minutes) due to favorable membrane phase solubility . The pivaloyloxy group’s hydrophobicity may enhance extraction rates in non-polar solvents but could slow mass transfer in aqueous systems.

- Toxicity: Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that molecular connectivity indices (e.g., 0JA, 1JA) correlate with oral LD50 in mice .

- Biological Interactions : Mutants in ABC transporters exude varying levels of organic acids (e.g., p-hydroxybenzoic acid), suggesting that substituents influence transport mechanisms . The iodine atom in 3-iodo-4-(pivaloyloxy)benzoic acid may interfere with biological uptake or metabolism.

Q & A

Basic: What are the recommended methods for synthesizing 3-iodo-4-(pivaloyloxy)benzoic acid?

Answer:

Synthesis typically involves multi-step functionalization of benzoic acid derivatives. A common approach includes:

Iodination : Electrophilic substitution at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

Esterification : Introduction of the pivaloyloxy group via reaction with pivaloyl chloride (tert-butyl carbonyl chloride) in the presence of a base (e.g., pyridine or DMAP) to activate the phenolic oxygen .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-iodination or ester hydrolysis.

Basic: How should solubility challenges be addressed for this compound in aqueous buffers?

Answer:

3-Iodo-4-(pivaloyloxy)benzoic acid is hydrophobic due to the pivaloyloxy group. To enhance solubility:

- Solubilization Agents : Use DMSO or DMF as co-solvents (≤5% v/v in PBS) .

- pH Adjustment : Deprotonate the carboxylic acid at pH >7 (e.g., with NaOH) to form a water-soluble carboxylate salt .

- Sonication : Apply ultrasonic agitation for 10–15 minutes at 37°C to disperse aggregates .

Note : Conduct stability tests under these conditions to confirm no ester hydrolysis occurs .

Advanced: How can 3-iodo-4-(pivaloyloxy)benzoic acid be utilized in metal-organic framework (MOF) functionalization?

Answer:

The iodine atom and carboxylic acid group enable post-synthetic modification (PSM) of MOFs:

Linker Exchange : Replace native linkers in Zr-based MOFs (e.g., UiO-66) via coordination of the carboxylate group to metal clusters .

Radiolabeling : The iodine atom serves as a heavy-atom label for X-ray diffraction or ion beam analysis (IBA) to study linker distribution in single crystals .

Catalysis : Functionalized MOFs can act as catalysts in CO₂ reduction (CO2RR) or oxygen evolution reactions (OER) due to electron-withdrawing effects of iodine .

Validation : Use nuclear reaction analysis (NRA) to quantify iodine incorporation .

Advanced: How do structural modifications (e.g., pivaloyloxy vs. morpholinomethyl groups) impact biological activity?

Answer:

Comparative studies of iodinated benzoic acid derivatives reveal:

| Compound | Functional Group | Key Properties |

|---|---|---|

| 3-Iodo-4-(pivaloyloxy) | Pivaloyloxy (ester) | High lipophilicity, slow hydrolysis in vivo |

| 3-Iodo-4-(morpholinomethyl) | Morpholine (amine) | Enhanced solubility, potential CNS uptake |

| 3-Iodo-4-nitro | Nitro (electron-deficient) | Reactivity in nucleophilic substitutions |

The pivaloyloxy group improves metabolic stability but may reduce cell permeability compared to amine-containing analogs .

Advanced: How should researchers resolve contradictions in reported toxicity data for iodinated benzoic acids?

Answer:

Discrepancies arise due to:

- Purity Variability : Commercial samples may contain trace iodinated byproducts. Always verify purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Assay Conditions : Toxicity assays (e.g., MTT) are sensitive to DMSO concentrations. Use ≤0.1% v/v to avoid false positives .

Recommendation : Cross-reference data from multiple sources (e.g., PubChem, NIST) and validate in-house with controlled batches .

Advanced: What analytical techniques are critical for characterizing this compound’s stability under catalytic conditions?

Answer:

- NMR (¹H/¹³C) : Monitor ester hydrolysis by tracking pivaloyl methyl signals (δ ~1.3 ppm) .

- FT-IR : Confirm carboxylate formation (loss of C=O stretch at ~1700 cm⁻¹) .

- TGA-MS : Assess thermal stability and decomposition products (e.g., CO₂ release at >200°C) .

Data Interpretation : Compare with reference spectra from structurally similar compounds (e.g., 3-iodo-4-(trifluoromethoxy)benzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.